Eilatin
Overview
Description
Eilatin is a natural product found in Cystodytes and Eudistoma . It has a molecular formula of C24H12N4 and a molecular weight of 356.4 g/mol .
Synthesis Analysis
The total synthesis of Eilatin has been described in the literature . The synthesis involves the formation of a symmetrical pentacyclic fused aromatic alkaloid .
Molecular Structure Analysis
The molecular structure of Eilatin has been investigated using various computational methods . It has a complex structure with multiple rings and nitrogen atoms .
Physical And Chemical Properties Analysis
Eilatin has a number of physical and chemical properties. It has a molecular weight of 356.4 g/mol and a XLogP3-AA value of 4.3 . It has no hydrogen bond donors and four hydrogen bond acceptors . It also has no rotatable bonds .
Scientific Research Applications
Antileukemic Effects
Eilatin has been identified as a substance with potential antileukemic effects. In a study by Einat et al. (1995), Eilatin demonstrated an ability to inhibit the proliferation of myeloid progenitor cells in patients with chronic myelogenous leukemia (CML), suggesting its potential utility in leukemia treatments (Einat et al., 1995).
Nucleic Acid Binding Specificity
Eilatin-containing ruthenium complexes were found to bind various nucleic acids, including DNA and RNA. Luedtke et al. (2003) compared these complexes' binding specificity to free eilatin and ethidium bromide, revealing unique binding affinities, particularly for single-stranded RNAs (Luedtke et al., 2003).
Anti-HIV Activity
A study by Luedtke et al. (2002) showed that eilatin-containing octahedral ruthenium complexes inhibited HIV-1 replication in cells, indicating a potential application in antiviral therapies (Luedtke et al., 2002).
Synthesis and Crystal Structures
Research into the synthesis of eilatin, its isomers, and related compounds, as well as their crystal structures, has been conducted to understand their potential applications. For instance, Gut et al. (2003) explored eilatin as a ligand in ruthenium complexes, providing insights into their structural and electrochemical properties (Gut et al., 2003).
Inhibition of Leukemic Progenitors
Eilatin has shown efficacy in inhibiting the self-renewal capacity of leukemic progenitors, suggesting its potential use in acute myeloid leukemia (AML) treatment, as indicated by Lishner et al. (1995) (Lishner et al., 1995).
DNA and RNA Binding Studies
Investigations into eilatin's DNA and RNA binding properties, such as the study by Zeglis and Barton (2008), have provided insights into its interaction with nucleic acids, which could have implications for developing new therapeutic agents (Zeglis & Barton, 2008).
Antitrypanosomal Activity
Eilatin has been evaluated for its antitrypanosomal properties. Feng et al. (2010) identified eilatin as a potent agent against Trypanosoma brucei brucei, the causative agent of sleeping sickness (Feng et al., 2010).
properties
IUPAC Name |
3,13,16,26-tetrazaheptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N4/c1-3-7-17-13(5-1)15-9-11-25-21-19(15)23(27-17)24-20-16(10-12-26-22(20)21)14-6-2-4-8-18(14)28-24/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLONQTAYDCFVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=NC=CC6=C5C(=NC7=CC=CC=C67)C4=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923249 | |
Record name | Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eilatin | |
CAS RN |
120154-96-3 | |
Record name | Eilatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120154963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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